molecular formula C3H7BrO2 B088797 (R)-3-Bromopropane-1,2-diol CAS No. 14437-88-8

(R)-3-Bromopropane-1,2-diol

Cat. No.: B088797
CAS No.: 14437-88-8
M. Wt: 154.99 g/mol
InChI Key: SIBFQOUHOCRXDL-VKHMYHEASA-N
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Description

®-3-Bromopropane-1,2-diol is an organic compound with the molecular formula C3H7BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Scientific Research Applications

®-3-Bromopropane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, especially in the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Bromopropane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of glycerol. The reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to prevent over-bromination and to maintain the integrity of the chiral center.

Industrial Production Methods: In an industrial setting, the production of ®-3-Bromopropane-1,2-diol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: ®-3-Bromopropane-1,2-diol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of ®-3-Bromopropane-1,2-diol can lead to the formation of propane-1,2-diol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in ®-3-Bromopropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: Formation of 3-bromopropanoic acid.

    Reduction: Formation of propane-1,2-diol.

    Substitution: Formation of 3-hydroxypropane-1,2-diol.

Mechanism of Action

The mechanism of action of ®-3-Bromopropane-1,2-diol involves its interaction with biological molecules, particularly enzymes and proteins. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in drug development and biochemical research.

Comparison with Similar Compounds

    3-Chloropropane-1,2-diol: Similar structure but with a chlorine atom instead of bromine.

    Propane-1,2-diol: Lacks the halogen atom, making it less reactive in certain chemical reactions.

    2-Bromoethanol: Shorter carbon chain and different reactivity profile.

Uniqueness: ®-3-Bromopropane-1,2-diol is unique due to its chiral nature and the presence of a bromine atom, which imparts distinct reactivity and interaction properties compared to its analogs. This makes it valuable in asymmetric synthesis and as a precursor for chiral compounds in medicinal chemistry.

Properties

IUPAC Name

(2R)-3-bromopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFQOUHOCRXDL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309594
Record name (2R)-3-Bromo-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14437-88-8
Record name (2R)-3-Bromo-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14437-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3-Bromo-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-bromopropane-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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